(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol
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Overview
Description
(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is a chemical compound that features a fluorinated pyridine ring and a phenyl group attached to a methanol moiety. This compound is of interest due to its unique structural properties, which combine the electron-withdrawing effects of fluorine with the aromatic stability of the pyridine and phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-6-methylpyridine with benzaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the final alcohol product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), methanol
Major Products Formed
Oxidation: (3-Fluoro-6-methylpyridin-2-yl)(phenyl)ketone
Reduction: (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methane
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is largely dependent on its interaction with biological targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to various enzymes and receptors. This compound may act by inhibiting specific enzymes or modulating receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Shares the fluorinated pyridine ring but lacks the phenyl and methanol groups.
6-Methylpyridin-2-ylmethanol: Similar structure but without the fluorine atom.
(3-Chloro-6-methylpyridin-2-yl)(phenyl)methanol: Chlorine atom instead of fluorine.
Uniqueness
(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol is unique due to the combination of fluorine, methyl, and phenyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H12FNO |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(3-fluoro-6-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12FNO/c1-9-7-8-11(14)12(15-9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
InChI Key |
URIQDAPXYFGHME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)F)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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